(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a piperazine core substituted with a 4-chlorophenyltetrazole moiety via a methyl linker and a thiophen-2-ylmethanone group. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry, particularly in the development of receptor-targeted agents. This article focuses on comparing Compound A with structurally analogous compounds, emphasizing substituent effects, synthetic strategies, and inferred physicochemical properties.
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6OS/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDYLDSDKKEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a piperazine ring, a tetrazole moiety, and a thiophene group, suggests a variety of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be broken down into several key structural components:
- Piperazine Ring : A six-membered nitrogen-containing heterocycle often associated with various biological activities.
- Tetrazole Moiety : Known for enhancing pharmacological properties such as solubility and bioavailability.
- Thiophene Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a diverse range of elements that contribute to its properties.
Potential Pharmacological Properties
Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant biological activities. The specific compound has been suggested to have the following potential pharmacological effects:
- Inhibition of Sodium-Dependent Transporters : Preliminary studies suggest that this compound may inhibit specific transporter proteins involved in lipid metabolism, indicating possible applications in treating dyslipidemia and other metabolic disorders.
- Cytotoxic Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Neuroprotective Effects : The structural similarities with other neuroprotective agents indicate potential applications in neurodegenerative diseases.
Case Studies and Research Findings
While there are currently no published studies specifically detailing the biological activity of this compound, related compounds provide insights into its potential effects:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | Similar tetrazole and piperazine structure | Potential sodium transporter inhibition |
| 1-[4-(pyridin-3-ylsulfonyl)piperazine] | Contains pyridine instead of thiophene | Varies in transporter interaction |
| 1-[4-(phenyl)sulfonylpiperazine] | Lacks tetrazole moiety | Different pharmacological profile |
These comparisons illustrate the uniqueness of the target compound due to its specific combination of functional groups and their resultant biological activities.
Mechanistic Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Techniques such as molecular docking and high-throughput screening can be employed to evaluate binding affinities with target proteins. Additionally, studies assessing its pharmacokinetics and toxicity profiles will be essential for determining its viability as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Groups
Compound A shares close homology with 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone (, RN: 1040650-98-3), which replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. Key differences include:
- Halogen Effects : The electron-withdrawing nature of chlorine (Cl) versus fluorine (F) may influence electronic distribution, lipophilicity (Cl: logP ≈ 2.83 vs. F: logP ≈ 2.13), and receptor binding affinity. Chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic pockets.
- Synthetic Accessibility : Fluorinated analogs often require specialized reagents (e.g., Selectfluor®), while chlorinated derivatives can be synthesized via straightforward electrophilic substitution .
Piperazine-Linked Thiophene Derivatives with Varied Substituents
and describe compounds such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) and 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47). These differ from Compound A in two critical aspects:
- Linker Configuration: MK47 employs an ethanone spacer (CH₂-C=O) instead of a methanone (C=O), which may alter conformational flexibility and bioavailability .
Tetrazole-Thiol and Sulfonyl Derivatives
and highlight compounds with tetrazole-thiol (e.g., 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol) or sulfonyl groups (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone). Key distinctions from Compound A include:
Structural and Physicochemical Property Analysis
*Synthetic yields inferred from analogous protocols in cited evidence.
Implications for Drug Design
- Bioisosteric Replacements : The 4-chlorophenyl group in Compound A could be substituted with bioisosteres like 4-trifluoromethylphenyl () to balance lipophilicity and metabolic stability.
- Halogen Effects : Chlorine’s lipophilicity may enhance blood-brain barrier penetration, making Compound A a candidate for CNS-targeted therapies, whereas fluorinated analogs might favor peripheral actions .
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Bleaching Earth Clay | +20% efficiency |
| Temperature | 70–80°C | Prevents degradation |
| Solvent | PEG-400 | Enhanced solubility |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, tetrazole C-N at 1450 cm⁻¹) .
- X-ray crystallography : Resolves molecular conformation (monoclinic P21/c space group, β = 91.559°) .
Basic: How can biological activity be assessed for this compound?
Answer:
- In vitro assays :
- Antimicrobial : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : IC50 values quantify potency .
- Control comparisons : Benchmark against known drugs (e.g., doxorubicin for cytotoxicity) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Multi-technique validation : Cross-check NMR, IR, and HPLC data to confirm assignments. For example, overlapping H NMR signals can be resolved via 2D COSY or HSQC .
- Dynamic NMR : Analyze temperature-dependent shifts for rotamers or tautomers (e.g., thione-thiol tautomerism) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
Advanced: What strategies mitigate by-product formation in multi-step syntheses?
Answer:
- Intermediate purification : Column chromatography (silica gel, CH2Cl2/MeOH) isolates key intermediates .
- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., 30% faster with 15% higher yield) .
- Protecting groups : Use Boc for piperazine amines to prevent unwanted alkylation .
Q. Table 2: By-Product Mitigation
| Strategy | Application | Outcome |
|---|---|---|
| Microwave synthesis | Thiazolidinone formation | 98% purity |
| Boc protection | Piperazine functionalization | 90% selectivity |
Advanced: How does molecular conformation influence biological activity?
Answer:
- Crystal structure insights : The compound’s monoclinic packing (a = 6.0686 Å, Z = 4) reveals a planar thiophene ring, enhancing π-π stacking with biological targets .
- Docking studies : Molecular docking (AutoDock Vina) shows the tetrazole group binds to kinase active sites (e.g., EGFR, ΔG = -9.2 kcal/mol) .
- SAR analysis : Modifying the 4-chlorophenyl group to electron-withdrawing substituents (e.g., -NO2) increases antimicrobial activity by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
